An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3)
An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Dichlorobenzotrifluoride, a versatile fluorinated building block. From its fundamental physicochemical properties to its applications in advanced synthesis and its critical safety considerations, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.
Section 1: Core Chemical Identity and Physicochemical Properties
2,5-Dichlorobenzotrifluoride, with the CAS number 320-50-3, is a halogenated aromatic compound.[1][2] Its structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, imparts unique chemical characteristics that are highly valuable in organic synthesis.[3]
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃ | [3][4][5][6][7] |
| Molecular Weight | 215.00 g/mol | [5][6][7][8][9] |
| CAS Number | 320-50-3 | [1][2][6][7][8][9] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.483 g/mL at 25 °C | [2][4][8][9] |
| Boiling Point | ~174.82 °C (estimate) | [4] |
| Flash Point | 76 °C / 168.8 °F (closed cup) | [1][8][9] |
| Refractive Index | n20/D 1.483 | [2][4][8][9] |
| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [6][7][8][10] |
| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [5][8] |
Calculated Thermodynamic and Partitioning Properties:
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -504.24 | kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -602.78 | kJ/mol | [5] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.37 | kJ/mol | [5] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 39.80 | kJ/mol | [5] |
| Log10 of Water Solubility (log10WS) | -3.95 | mol/l | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.012 | [5] |
Section 2: Synthesis and Reactivity
While specific, detailed industrial synthesis routes for 2,5-Dichlorobenzotrifluoride are often proprietary, analogous reactions provide insight into its probable manufacturing pathways. A common method for producing dichlorobenzotrifluorides involves the chlorination of a benzotrifluoride precursor. For instance, 3,4-Dichlorobenzotrifluoride can be synthesized by chlorinating 4-chlorobenzotrifluoride.[11] Another general approach involves the reaction of a dichlorobenzotrichloride with anhydrous hydrogen fluoride.[11]
The reactivity of 2,5-Dichlorobenzotrifluoride is largely dictated by the interplay of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the chlorine atoms are deactivating but ortho-, para-directing. The positions of these groups influence the regioselectivity of further chemical transformations.
Section 3: Applications in Research and Industry
The unique electronic properties and steric hindrance provided by the trifluoromethyl group make 2,5-Dichlorobenzotrifluoride a valuable intermediate in several industrial and research applications.[3]
Key Application Areas:
-
Intermediate in Chemical Synthesis: It is a crucial building block in the synthesis of more complex fluorinated compounds, which are integral to the development of specialty chemicals and advanced materials.[3]
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and agrochemicals.[3][12][13] This makes 2,5-Dichlorobenzotrifluoride a sought-after precursor in these fields.
-
Solvent Applications: Its ability to dissolve a wide array of organic compounds makes it an effective solvent in various reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.[3] Its high boiling point and low volatility are advantageous for high-temperature applications.[3]
-
Electronics Industry: This compound finds use in the manufacturing of high-performance polymers for electronic components that demand high thermal stability and chemical resistance.[3]
-
Analytical Standard: It has been utilized as an internal standard in quantitative analysis, for example, in the CW-NMR method for analyzing hexafluoropropylene/vinylidene fluoride copolymers.[2][8][9]
Workflow: Integration of 2,5-Dichlorobenzotrifluoride in a Hypothetical Drug Discovery Cascade
The following diagram illustrates a conceptual workflow where 2,5-Dichlorobenzotrifluoride could be employed as a starting material in a drug discovery program.
Caption: A conceptual workflow for drug discovery.
Section 4: Spectroscopic Characterization
Understanding the spectroscopic signature of 2,5-Dichlorobenzotrifluoride is crucial for reaction monitoring and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons, with chemical shifts and coupling patterns influenced by the chlorine and trifluoromethyl substituents.[10]
-
¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for each unique carbon atom in the molecule, including the trifluoromethyl carbon.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H, C-C (aromatic), C-Cl, and C-F bonds, providing a unique fingerprint for the molecule.[6]
-
Mass Spectrometry (MS): Mass spectral data, typically from electron ionization (EI), can be used to confirm the molecular weight and analyze fragmentation patterns, aiding in structural elucidation.[6][7]
Section 5: Safety, Handling, and Storage
2,5-Dichlorobenzotrifluoride is classified as a corrosive and combustible material and requires careful handling to ensure laboratory safety.[8][9]
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][15]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][15]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers.[1][15]
-
Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1][15]
Protocol: Standard Laboratory Handling of 2,5-Dichlorobenzotrifluoride
This protocol outlines the essential steps for the safe handling of 2,5-Dichlorobenzotrifluoride in a research laboratory setting.
1. Pre-Handling Assessment: 1.1. Review the Safety Data Sheet (SDS) thoroughly.[1] 1.2. Ensure a chemical fume hood is available and functioning correctly. 1.3. Locate and verify the functionality of the nearest safety shower and eyewash station.[1]
2. Personal Protective Equipment (PPE) Donning: 2.1. Wear a lab coat, ensuring it is fully buttoned. 2.2. Don appropriate chemical-resistant gloves (e.g., nitrile). 2.3. Wear safety goggles that provide a complete seal around the eyes.
3. Aliquoting and Dispensing: 3.1. Perform all manipulations of the chemical inside a certified chemical fume hood. 3.2. Use clean, dry glassware. 3.3. To prevent static discharge, ensure proper grounding of equipment where necessary.[1] 3.4. After dispensing, securely close the primary container.
4. Waste Disposal: 4.1. Dispose of waste in a designated, properly labeled hazardous waste container. 4.2. Do not mix with incompatible waste streams.
5. Emergency Procedures: 5.1. In case of a spill, immediately evacuate the area and alert others. 5.2. Use an inert absorbent material (e.g., sand, silica gel) for containment.[1][15] 5.3. For personal exposure, follow the first-aid measures outlined in the SDS.[1]
Section 6: Toxicological and Environmental Information
Environmental Precautions:
-
Prevent the substance from entering drains and waterways.
Section 7: Conclusion
2,5-Dichlorobenzotrifluoride is a chemical of significant interest due to its utility as a building block in the synthesis of high-value products in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of a trifluoromethyl group and chlorine atoms on an aromatic ring provides a platform for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development.
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